N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with acetamide, thioether, and N-methylmethylsulfonamido groups. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum bioactivity, including antimicrobial, pesticidal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S3/c1-10-6-5-7-12(11(10)2)17-14(23)9-26-16-20-19-15(27-16)18-13(22)8-21(3)28(4,24)25/h5-7H,8-9H2,1-4H3,(H,17,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMQLXCZRBAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Thiadiazole Derivatives and Their Biological Significance
1,3,4-thiadiazole derivatives are recognized for their extensive range of biological activities including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Potential in inhibiting tumor growth.
- Anti-inflammatory : Reducing inflammation in various models.
- Antidiabetic : Modulating blood glucose levels.
The presence of the thiadiazole ring enhances lipophilicity and cellular membrane penetration, contributing to its pharmacological efficacy .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several active sites that may interact with biological targets. The dimethylphenyl group may enhance binding affinity due to increased hydrophobic interactions. The thiadiazole moiety is crucial for bioactivity, serving as a scaffold for further modifications to optimize therapeutic effects .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds containing the thiadiazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | Bactericidal against E. coli | |
| Thiadiazole Derivative B | Antifungal against Candida spp. |
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. Studies show that these compounds can induce apoptosis in cancer cells through various pathways including:
- Inhibition of cell proliferation : Compounds disrupt cell cycle progression.
- Induction of reactive oxygen species (ROS) : Leading to oxidative stress in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This can be particularly beneficial in conditions like arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives similar to this compound. The results demonstrated potent activity against multi-drug resistant strains of bacteria with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that thiadiazole derivatives could significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis .
Scientific Research Applications
Anticancer Properties
The compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have evaluated its efficacy against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). Results indicate that certain derivatives of thiadiazole exhibit significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. For instance, compounds with specific substitutions on the thiadiazole ring demonstrated higher growth inhibition percentages across these cell lines .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Prostate Cancer : A study conducted on PC3 cells revealed that N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways .
- Colon Cancer Research : In HT-29 colon cancer cells, this compound demonstrated significant cytotoxic effects when tested at various concentrations. The results indicated that it could serve as a potential lead compound for further development into a therapeutic agent for colorectal cancer .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution at the sulfur atom. For example:
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Reaction with Amines : The thiadiazole sulfur can be displaced by primary or secondary amines under mild alkaline conditions, forming substituted amine derivatives .
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Halogenation : Electrophilic halogenation (e.g., bromine in acetic acid) replaces the sulfur atom with halogens, yielding halogenated thiadiazoles .
Example Reaction :
Conditions: Ethanol, 60°C, 4–6 hours .
Hydrolysis of Thioacetamide and Sulfonamide Moieties
The thioacetamide (-S-C(=O)-NH-) and methylsulfonamido (-SO₂-NH-) groups undergo hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
Yields sulfonate salts and amines.
Key Data :
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 2M HCl, reflux, 8h | Carboxylic acid, methylamine | 75–80 | |
| Alkaline hydrolysis | 1M NaOH, 60°C, 6h | Sulfonate salt, dimethylaniline | 65–70 |
Oxidative Desulfurization
The thioether (-S-) linkage in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones:
-
With H₂O₂ :
-
With KMnO₄ :
Conditions: Acetic acid, room temperature, 12–24 hours .
Ring-Opening Reactions
The 1,3,4-thiadiazole ring can undergo ring-opening in the presence of strong nucleophiles or reducing agents:
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological targets are critical for its pharmacological activity:
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Enzyme Inhibition : The methylsulfonamido group binds to zinc-containing enzymes (e.g., carbonic anhydrase), acting as a competitive inhibitor.
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DNA Intercalation : The planar thiadiazole ring intercalates with DNA, disrupting replication .
Stability Under Storage
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s bioactivity can be contextualized by comparing it to other 1,3,4-thiadiazole derivatives (Table 1).
Table 1: Key Structural Features and Bioactivities of Comparable 1,3,4-Thiadiazole Derivatives
Key Insights from Structural Modifications
N-Methylmethylsulfonamido Group: The target compound’s sulfonamido group may enhance solubility and metabolic stability compared to mercapto (-SH) derivatives (e.g., Compound d, ), which are prone to oxidation .
2,3-Dimethylphenyl Substituent : The bulky aromatic group could improve lipophilicity and target binding compared to simpler phenyl or alkyl derivatives (e.g., ’s phenyl-substituted compound). This modification may influence selectivity for membrane-bound enzymes or receptors.
Bioactivity Trends in Analogous Compounds
- Antimicrobial Activity: highlights that phenyl-substituted thiadiazoles exhibit antibacterial activity against S. The target compound’s 2,3-dimethylphenyl group may further enhance Gram-positive activity due to increased membrane penetration.
- Agrochemical Potential: –6 describe thiadiazole and triazole derivatives with herbicidal and plant-growth-regulating activities. While the target compound lacks direct agricultural data, its structural motifs align with bioactive agrochemicals .
- Enzyme Inhibition : Sulfonamido-thiadiazoles (e.g., acetazolamide analogs) are established carbonic anhydrase inhibitors. The target compound’s sulfonamido group positions it as a candidate for similar applications .
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole cores and subsequent functionalization. For example:
- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiocarbohydrazides or thiosemicarbazides under reflux in polar solvents like acetonitrile or DMF, often catalyzed by iodine and triethylamine .
- Step 2 : Introduction of the sulfonamidoacetamide moiety through nucleophilic substitution or coupling reactions. Sodium azide (NaN₃) in toluene/water mixtures is commonly used for azide intermediates, monitored by TLC (hexane:ethyl acetate = 9:1) .
- Purification : Crystallization (ethanol) or column chromatography for intermediates; final products are characterized via H/C NMR and mass spectrometry (EIMS) .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- NMR Spectroscopy : H NMR identifies proton environments (e.g., methyl groups on the phenyl ring at δ 2.2–2.5 ppm, thiadiazole protons at δ 7.0–8.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass Spectrometry (EIMS) : Fragmentation patterns (e.g., m/z peaks corresponding to thiadiazole and acetamide moieties) validate molecular weight and substituents .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages to confirm purity .
Q. What role does the 1,3,4-thiadiazole ring play in biological activity?
The thiadiazole core enhances electron-deficient properties, enabling interactions with biological targets (e.g., enzyme active sites). Its planar structure facilitates π-π stacking in antimicrobial or antitumor applications, as seen in analogs with substituted thiadiazoles .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
-
Key Variables :
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Side Reactions : Monitor by TLC; quench unreacted azides with ice to avoid explosive hazards .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
Q. How should researchers resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?
- Methodological Consistency : Standardize protocols (e.g., broth microdilution for antimicrobial tests, MTT assays for cytotoxicity) .
- Purity Verification : Re-crystallize or HPLC-purify compounds to exclude impurities affecting activity .
- Multi-Assay Validation : Cross-test in enzyme inhibition (e.g., lipoxygenase) and cell-based assays to confirm mechanism .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : Convert free acetamide to hydrochloride salts via HCl/EtOH treatment .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Data Contradiction Analysis
Q. How to interpret conflicting results in antimicrobial activity between studies?
- Strain Variability : Test against standardized strains (e.g., ATCC controls) to minimize variability .
- Assay Conditions : Control pH (6–7 for bacterial assays vs. 5–6 for fungal) and incubation time (24 h vs. 48 h) .
- Statistical Analysis : Apply ANOVA/Tukey tests to confirm significance; report minimum inhibitory concentration (MIC) ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
